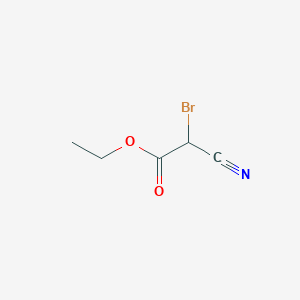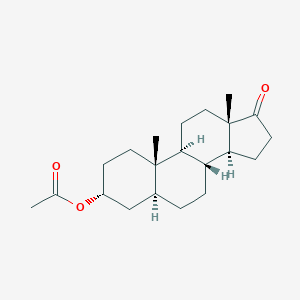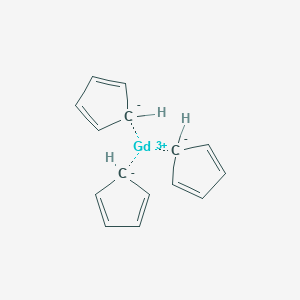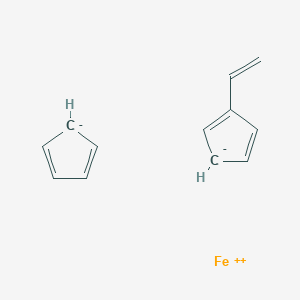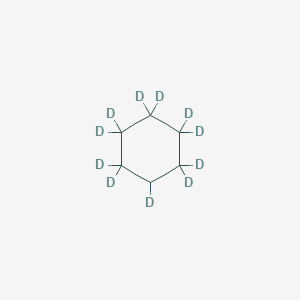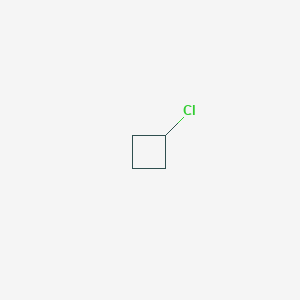
Chlorocyclobutane
Vue d'ensemble
Description
Molecular Structure Analysis
The Chlorocyclobutane molecule contains a total of 12 bonds. There are 5 non-H bonds and 1 four-membered ring . The 2D chemical structure image of Chlorocyclobutane is also called a skeletal formula, which is the standard notation for organic molecules .Physical And Chemical Properties Analysis
Chlorocyclobutane has a molecular weight of 90.55 g/mol . It is considered nonpolar and relatively inert .Applications De Recherche Scientifique
Structural Chemistry
Chlorocyclobutane is used to study conformational stability and structural parameters in structural chemistry. Researchers utilize temperature-dependent infrared spectra to determine the stability of different conformers of chlorocyclobutane . This research aids in understanding the physical properties of molecules and their energetic states, which is crucial for the development of new materials and chemicals.
Organic Synthesis
In organic synthesis, chlorocyclobutane serves as an important intermediate. It is involved in reactions that form more complex molecules, which are then used in various chemical syntheses. Its role in organic synthesis is pivotal due to its reactivity and the ability to form stable four-membered rings .
Pharmaceuticals
Chlorocyclobutane is utilized in the pharmaceutical industry as a building block for the synthesis of various drugs. Its reactive nature allows for the creation of pharmacologically active compounds that can be used in the development of new medications .
Agrochemicals
The compound finds application in the agrochemical industry as well. It is used to synthesize components of pesticides and herbicides, contributing to the protection of crops and ensuring food security .
Dyestuffs
Chlorocyclobutane is also an intermediate in the production of dyes. It is involved in the synthesis of compounds that impart color to textiles and other materials, playing a significant role in the dye industry .
Vibrational Spectroscopy
The study of vibrational frequencies and modes in chlorocyclobutane is significant in spectroscopy. Researchers analyze its infrared intensities, Raman activities, and depolarization ratios to gain insights into molecular vibrations and their interactions .
Computational Chemistry
In computational chemistry, chlorocyclobutane is used to validate ab initio calculations and density functional theory predictions. The experimental data obtained from studies on chlorocyclobutane help in refining computational models and enhancing the accuracy of simulations .
Material Science
Due to its structural properties, chlorocyclobutane is researched in material science for the development of new materials with specific characteristics. Its molecular structure can influence the mechanical and thermal properties of materials, which is essential for innovative material design .
Safety and Hazards
Mécanisme D'action
Target of Action
Chlorocyclobutane is a small organic molecule with the molecular formula C4H7Cl . It is a monosubstituted derivative of cyclobutane, where one hydrogen atom is replaced by a chlorine atom It is known that chlorocyclobutane can participate in various chemical reactions due to the presence of the chlorine atom, which can act as a leaving group .
Mode of Action
The mode of action of chlorocyclobutane is primarily through its participation in chemical reactions. For instance, in the Wurtz reaction, chlorocyclobutane can undergo an intramolecular reaction to form a bicyclobutane or an intermolecular reaction to form a cyclobutane dimer . The chlorine atom in chlorocyclobutane can be displaced by a carbanion, leading to the formation of a carbon-carbon bond .
Biochemical Pathways
It is known that cyclobutane derivatives, including chlorocyclobutane, can be involved in various synthetic pathways in organic chemistry . These pathways often involve the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Result of Action
The result of chlorocyclobutane’s action is primarily the formation of new organic compounds through chemical reactions . The exact molecular and cellular effects of these reactions would depend on the specific context in which they occur.
Action Environment
The action of chlorocyclobutane can be influenced by various environmental factors. For instance, the temperature and solvent can affect the rate and outcome of the reactions in which chlorocyclobutane participates . Furthermore, the presence of other reactive species can also influence the reactions involving chlorocyclobutane.
Propriétés
IUPAC Name |
chlorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl/c5-4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJYMUBZVMSMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149808 | |
| Record name | Chlorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1120-57-6 | |
| Record name | Chlorocyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorocyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




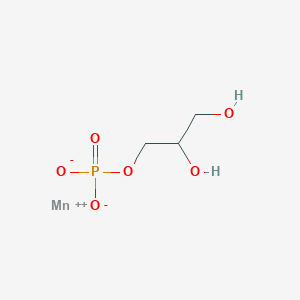
![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)
